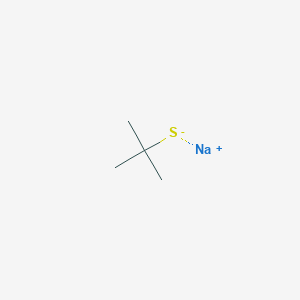
Sodium 2-methyl-2-propanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butyl sulfide or t-butanethiol sodium salt, is an organosulfur compound with the molecular formula (CH3)3CSNa. It is a white crystalline powder that is highly reactive due to the presence of the thiolate anion. This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Sodium 2-methyl-2-propanethiolate is a chemical compound that primarily targets the synthesis of various thiol esters and thio ethers . It serves as an intermediate in these reactions, playing a crucial role in the formation of these compounds.
Mode of Action
The mode of action of this compound involves its interaction with other reactants in the synthesis of thiol esters and thio ethers . It reacts with these compounds, facilitating their conversion into the desired products. The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of thiol esters and thio ethers . By serving as an intermediate in these reactions, it influences the downstream effects of these pathways, leading to the production of the desired compounds.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of thiol esters and thio ethers . These compounds have various applications in different fields, including the production of pharmaceuticals, polymers, and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methyl-2-propanethiolate can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The general reaction is as follows:
(CH3)3CSH+NaH→(CH3)3CSNa+H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium hydroxide and 2-methyl-2-propanethiol. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-2-propanethiolate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl halides to form thioethers.
Oxidation: It can be oxidized to form disulfides or sulfonates.
Reduction: It can reduce certain organic compounds, acting as a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and is carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides and Sulfonates: Formed from oxidation reactions.
Reduced Organic Compounds: Resulting from reduction reactions.
Scientific Research Applications
Sodium 2-methyl-2-propanethiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of thioethers and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium methanethiolate (CH3SNa)
- Sodium ethanethiolate (C2H5SNa)
- Sodium 2-propanethiolate (C3H7SNa)
Comparison: Sodium 2-methyl-2-propanethiolate is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thiolates. This steric effect can lead to different reaction pathways and selectivities, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
sodium;2-methylpropane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFIWBNGKNFPW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29364-29-2 |
Source


|
| Record name | Sodium 2-methyl-2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)
![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)
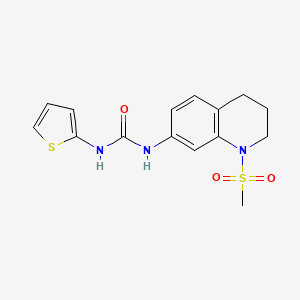
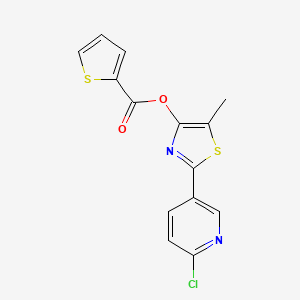
![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
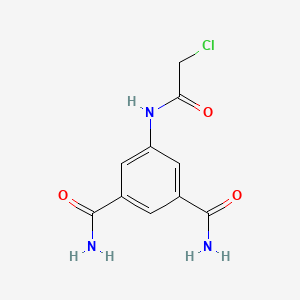
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)
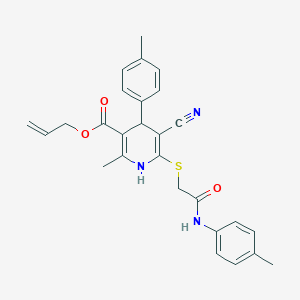
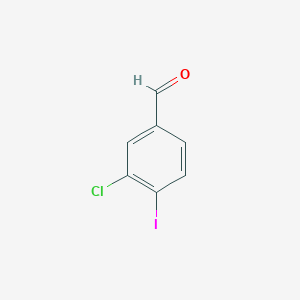
![2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2364599.png)
